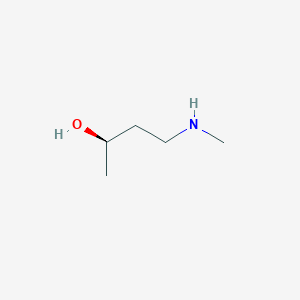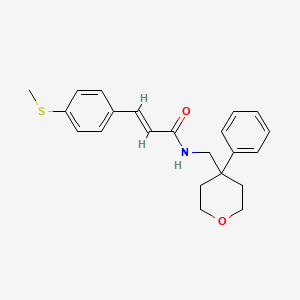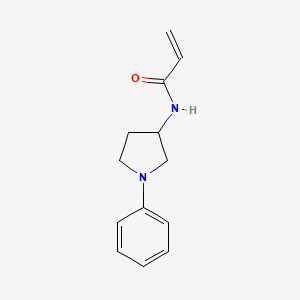
N-(1-Phenylpyrrolidin-3-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Phenylpyrrolidin-3-yl)prop-2-enamide, also known as NPP, is a synthetic compound that belongs to the class of phenylpropylamines. It is a research chemical that has gained popularity among the scientific community due to its potential therapeutic applications. NPP is structurally similar to the well-known compound, methamphetamine, and has been studied for its potential use in treating various medical conditions.
Wirkmechanismus
The exact mechanism of action of N-(1-Phenylpyrrolidin-3-yl)prop-2-enamide is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to other phenylpropylamines. This results in an increase in the levels of these neurotransmitters in the brain, leading to its potential therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, leading to increased alertness and focus. This compound has also been shown to increase heart rate and blood pressure, similar to other stimulants.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(1-Phenylpyrrolidin-3-yl)prop-2-enamide in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have potential therapeutic applications, making it a promising compound for further research. However, one of the limitations of using this compound in lab experiments is the lack of information on its long-term effects. Further research is needed to fully understand the potential risks and limitations of using this compound in lab experiments.
Zukünftige Richtungen
There are several potential future directions for the research of N-(1-Phenylpyrrolidin-3-yl)prop-2-enamide. One area of research could focus on the potential use of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could be conducted to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, more research could be conducted to fully understand the long-term effects and potential risks of using this compound in lab experiments.
Synthesemethoden
The synthesis of N-(1-Phenylpyrrolidin-3-yl)prop-2-enamide involves the reaction between 3-phenylpyrrolidine and acrylonitrile. The reaction is carried out in the presence of a catalyst, such as sodium ethoxide, and results in the formation of this compound. The synthesis of this compound is relatively simple and can be easily carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(1-Phenylpyrrolidin-3-yl)prop-2-enamide has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic properties and has been studied for its potential use in treating chronic pain. This compound has also been studied for its potential use in treating depression and anxiety disorders. Additionally, this compound has been shown to have neuroprotective properties and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(1-phenylpyrrolidin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-13(16)14-11-8-9-15(10-11)12-6-4-3-5-7-12/h2-7,11H,1,8-10H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJQDJCCVFTOHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2954996.png)
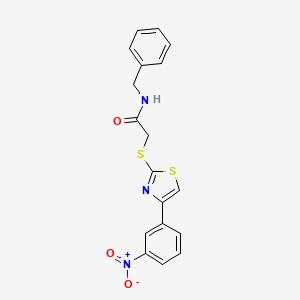
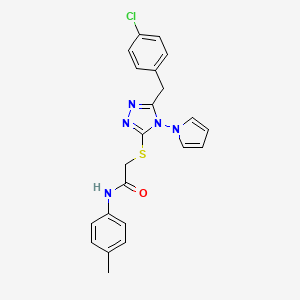
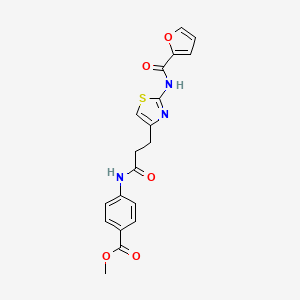
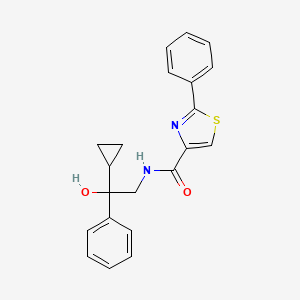
![2-[5-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline](/img/structure/B2955008.png)
![7-(2-methoxyphenyl)-6-(thiophen-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2955009.png)
![1-(4-fluorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2955010.png)

